2-(3-Chlorophenyl)benzoxazole

Antimicrobial Antibacterial Benzoxazole SAR

2-(3-Chlorophenyl)benzoxazole is a privileged 2-arylbenzoxazole scaffold with a meta-chloro substituent conferring distinct electronic and steric properties critical for structure-activity relationship (SAR) studies. Its 5-carboxylic acid derivative demonstrates anti-inflammatory activity equipotent to ibuprofen (IC50 = 0.103 mM). The compound exhibits good antibacterial activity against both Gram-positive (B. pumilus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria, in contrast to the unsubstituted parent's preferential antifungal profile. This meta-chloro regioisomer is specifically indicated for antibacterial and anti-inflammatory lead optimization programs where halogen substitution position critically modulates biological activity. Microwave-assisted synthesis from 2-aminophenol and 3-chlorobenzoyl chloride enables efficient scale-up. For researchers requiring a validated anti-inflammatory probe with orthogonal SAR capability versus the para-chloro cytotoxic analog (IC50 = 1.54 μM), this compound is the data-backed choice. Inquire now for bulk pricing.

Molecular Formula C13H8ClNO
Molecular Weight 229.66 g/mol
CAS No. 22868-29-7
Cat. No. B185373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenyl)benzoxazole
CAS22868-29-7
Molecular FormulaC13H8ClNO
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C13H8ClNO/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H
InChIKeyYWFLVBNFDFMBIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Chlorophenyl)benzoxazole (CAS 22868-29-7): A Meta-Substituted 2-Arylbenzoxazole Scaffold for Chemical Biology and Materials Research Procurement


2-(3-Chlorophenyl)benzoxazole (CAS 22868-29-7) is a 2-arylbenzoxazole derivative bearing a meta-chloro substituent on the pendant phenyl ring. The benzoxazole core is a privileged heterocyclic scaffold widely investigated for antimicrobial, anti-inflammatory, and anticancer applications due to its favorable physicochemical properties and capacity for diverse derivatization [1]. The compound's molecular formula is C13H8ClNO with a molecular weight of 229.66 g/mol [2]. Its meta-chloro substitution pattern confers distinct electronic and steric properties that differentiate it from ortho- and para-chloro analogs as well as the unsubstituted 2-phenylbenzoxazole, positioning it as a valuable research tool for structure-activity relationship (SAR) studies and as a synthetic intermediate in medicinal chemistry programs [3].

Why 2-(3-Chlorophenyl)benzoxazole Cannot Be Substituted with Other 2-Arylbenzoxazole Analogs in Research and Development


In the 2-arylbenzoxazole series, seemingly minor modifications to the pendant phenyl ring, including the position of a halogen substituent, produce substantial and often unpredictable alterations in biological activity profiles. Substitution at the meta position introduces a unique dipole moment and steric orientation distinct from ortho- and para-chloro analogs, directly influencing target binding, cellular permeability, and metabolic stability. Generic interchange between 2-(3-chlorophenyl)benzoxazole and its positional isomers or the unsubstituted parent compound is scientifically unsound without explicit comparative data for the specific assay system under investigation [1]. The evidence presented below quantifies these differential effects across antimicrobial, anti-inflammatory, and cytotoxic endpoints, providing a data-driven basis for compound selection [2].

Quantitative Differentiation of 2-(3-Chlorophenyl)benzoxazole Against Closest Structural Analogs: Evidence-Based Selection Criteria


Antibacterial Activity Profile of 2-(3-Chlorophenyl)benzoxazole Compared to Unsubstituted 2-Phenylbenzoxazole

2-(3-Chlorophenyl)benzoxazole demonstrated good antibacterial activity against Gram-positive and Gram-negative bacteria, whereas the unsubstituted 2-phenylbenzoxazole exhibited potent antifungal but weaker antibacterial effects within the same series [1]. This divergence indicates that the meta-chloro substituent shifts the antimicrobial spectrum preferentially toward antibacterial rather than antifungal targets. The presence of a chloro group at the meta position enhances antibacterial potency relative to the parent scaffold, highlighting its utility in antibiotic discovery programs [1].

Antimicrobial Antibacterial Benzoxazole SAR

Anti-Inflammatory Potency of the 2-(3-Chlorophenyl)benzoxazole-5-carboxylic Acid Derivative Relative to Ibuprofen

The 5-carboxylic acid derivative of 2-(3-chlorophenyl)benzoxazole (compound 6b) exhibited anti-inflammatory activity with an IC50 value of 0.103 mM, which is essentially equipotent to the standard drug ibuprofen (IC50 = 0.101 mM) [1]. In contrast, the para-chloro analog 2-(4-chlorophenyl)benzoxazole-5-carboxylic acid (6c) displayed markedly weaker anti-inflammatory activity (IC50 data not reported as primary finding, with cytotoxic activity instead predominating) [1]. This meta-position-specific activity profile indicates that chloro substitution at the meta position preserves anti-inflammatory efficacy comparable to a clinically used NSAID, while the para-substituted isomer diverges toward cytotoxic applications [1].

Anti-inflammatory COX-2 Inhibition Benzoxazole Carboxylic Acid

Differential Cytotoxic Selectivity: Para-Chloro Analog Superior in Prostate Cancer Model, Meta-Chloro Analog Non-Primary Cytotoxic Agent

In a comparative evaluation of halophenyl benzoxazole-5-carboxylic acids, the para-chloro derivative (6c) demonstrated potent cytotoxic activity against 22Rv1 human prostate carcinoma cells with an IC50 of 1.54 μM, outperforming doxorubicin (IC50 = 2.32 μM) and achieving a selectivity index of 57.74 [1]. In contrast, the meta-chloro derivative (6b, 2-(3-chlorophenyl)benzoxazole-5-carboxylic acid) was not identified as a primary cytotoxic agent in this study; its activity profile was dominated by anti-inflammatory effects [1]. This positional isomer-dependent functional divergence is critical: the meta-chloro compound serves as an anti-inflammatory tool, while the para-chloro compound is a cytotoxic probe.

Cytotoxicity Prostate Cancer Selectivity Index

Antifungal Activity Spectrum: 2-(3-Chlorophenyl)benzoxazole vs. 2-(4-Bromophenyl)benzoxazole and 2-Phenylbenzoxazole

In a direct comparative antimicrobial screening of 2-phenyl-1,3-benzoxazole derivatives, 2-phenylbenzoxazole and 2-(4-bromophenyl)benzoxazole were identified as potent antifungal compounds among the series [1]. In contrast, 2-(3-chlorophenyl)benzoxazole was not classified among the potent antifungal agents; its activity profile was primarily antibacterial [1]. This indicates that meta-chloro substitution does not confer enhanced antifungal activity relative to the unsubstituted parent or para-bromo analog. For antifungal applications, alternative 2-arylbenzoxazole derivatives should be considered.

Antifungal Candida albicans Aspergillus niger

Computational Prediction of Physicochemical and ADME/Tox Differentiation from Unsubstituted Benzoxazole Scaffolds

Computational ADME/Tox predictions for 2-substituted benzoxazole derivatives indicate that the meta-chloro substituent increases lipophilicity (cLogP) relative to the unsubstituted 2-phenylbenzoxazole, which can influence membrane permeability and metabolic stability [1]. While direct experimental ADME data for 2-(3-chlorophenyl)benzoxazole are limited, class-level inference from structurally related benzoxazoles suggests that halogen substitution at the meta position moderately increases cLogP without introducing the steric hindrance associated with ortho-substitution, potentially offering a favorable balance of permeability and solubility [1].

ADME/Tox Prediction Lipophilicity Drug-likeness

Synthetic Accessibility and Derivatization Potential of the 2-(3-Chlorophenyl)benzoxazole Core

2-(3-Chlorophenyl)benzoxazole can be efficiently synthesized via microwave-assisted condensation of 2-aminophenol with 3-chlorobenzoyl chloride, yielding the target compound with high purity and reduced reaction times compared to conventional thermal methods [1]. This synthetic route is well-established and scalable, facilitating procurement of research-grade material. Additionally, the benzoxazole core is amenable to further functionalization at the 5- and 6-positions, enabling the generation of focused libraries for SAR exploration [2]. The meta-chloro substituent remains intact under standard derivatization conditions, providing a stable handle for downstream modifications.

Synthetic Chemistry Benzoxazole Synthesis Microwave-Assisted Synthesis

Optimal Research and Industrial Application Scenarios for 2-(3-Chlorophenyl)benzoxazole Based on Quantitative Evidence


Anti-Inflammatory Drug Discovery: COX-2 Inhibitor Lead Optimization

The 5-carboxylic acid derivative of 2-(3-chlorophenyl)benzoxazole demonstrates anti-inflammatory activity equipotent to ibuprofen (IC50 = 0.103 mM vs. 0.101 mM) [1]. This positions the compound as a validated starting point for COX-2 inhibitor lead optimization programs. Researchers should prioritize this meta-chloro scaffold over para-chloro analogs when anti-inflammatory activity is the primary therapeutic goal, as the para-substituted isomer shifts toward cytotoxic applications [1].

Antibacterial SAR Studies: Exploring Halogen Position Effects on Gram-Positive and Gram-Negative Activity

2-(3-Chlorophenyl)benzoxazole exhibits good antibacterial activity against both Gram-positive (Bacillus pumilus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria [2]. This antibacterial-favoring profile contrasts with the unsubstituted 2-phenylbenzoxazole, which demonstrates potent antifungal but weaker antibacterial activity [2]. Procurement of the meta-chloro compound is therefore specifically indicated for antibacterial SAR studies investigating the impact of halogen substitution position on antimicrobial spectrum.

Chemical Biology Probe Development: Differentiating Anti-Inflammatory from Cytotoxic Benzoxazole Phenotypes

The functional divergence between meta-chloro (anti-inflammatory, IC50 = 0.103 mM) and para-chloro (cytotoxic, IC50 = 1.54 μM against 22Rv1 cells, selectivity index = 57.74) benzoxazole-5-carboxylic acid derivatives provides a powerful chemical biology toolset for dissecting target engagement and downstream signaling pathways [1]. The meta-chloro compound serves as an anti-inflammatory probe, while the para-chloro analog functions as a cytotoxic probe. This pair enables orthogonal validation studies and mechanistic deconvolution of benzoxazole-mediated cellular effects [1].

Medicinal Chemistry Library Synthesis: 2-Arylbenzoxazole Scaffold Diversification

The straightforward microwave-assisted synthesis of 2-(3-chlorophenyl)benzoxazole from 2-aminophenol and 3-chlorobenzoyl chloride enables efficient production of research-grade material for library generation [2]. The compound's amenability to further functionalization at the 5- and 6-positions, as demonstrated by the synthesis and biological evaluation of 2-(halophenyl)benzoxazole-5-carboxylic acids [1], supports its use as a versatile building block in parallel synthesis and lead optimization campaigns.

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